molecular formula C18H12Cl2N2O4 B12035697 N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide CAS No. 477734-47-7

N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide

Cat. No.: B12035697
CAS No.: 477734-47-7
M. Wt: 391.2 g/mol
InChI Key: BZOJIOLHFGEPKC-ODCIPOBUSA-N
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Description

N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide is a synthetic compound with the molecular formula C18H13Cl2N2O4 and a molecular weight of 383.22 g/mol . This chemical features a 4H-chromen-4-one (chromone) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Chromone derivatives are extensively investigated in neuroscience for their potential as multi-target agents against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease . These compounds are recognized for their interactions with key therapeutic targets, which may include enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or receptors such as sigma receptors (σ1/σ2) . The structure incorporates a hydrazide linkage, a functional group common in the development of pharmaceutically active molecules. Researchers can utilize this compound as a chemical reference standard or as a building block in the synthesis and exploration of novel bioactive molecules. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

477734-47-7

Molecular Formula

C18H12Cl2N2O4

Molecular Weight

391.2 g/mol

IUPAC Name

N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C18H12Cl2N2O4/c19-12-5-6-15-13(7-12)18(24)11(9-25-15)8-21-22-17(23)10-26-16-4-2-1-3-14(16)20/h1-9H,10H2,(H,22,23)/b21-8+

InChI Key

BZOJIOLHFGEPKC-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a 4H-chromen-4-one core substituted at position 6 with chlorine, conjugated to a 2-(2-chlorophenoxy)acetohydrazide moiety via an E-configurated hydrazone linkage. The planar chromenone system (C₁₈H₁₂Cl₂N₂O₄, MW 391.2 g/mol) enables π-π stacking, while the hydrazide group participates in hydrogen bonding.

Retrosynthetic Disconnection

Retrosynthesis suggests two key fragments:

  • 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde : Synthesized via Vilsmeier-Haack formylation of 6-chloro-4-hydroxycoumarin.

  • 2-(2-Chlorophenoxy)acetohydrazide : Prepared through nucleophilic substitution of o-chlorophenol with ethyl chloroacetate, followed by hydrazinolysis.

Stepwise Synthesis of Key Intermediates

Chlorination of 4-Hydroxycoumarin

6-Chloro-4-hydroxycoumarin is obtained via electrophilic aromatic substitution using Cl₂ gas in acetic acid at 50°C (88% yield, m.p. 214–216°C).

Vilsmeier-Haack Formylation

Reaction with POCl₃/DMF (1:1.2 molar ratio) in anhydrous dichloroethane at 80°C for 6 hours yields the aldehyde (Scheme 1):

Reaction Conditions

ParameterValue
Temperature80°C
Time6 hours
SolventDichloroethane
Yield67%

Characterization data:

  • IR (KBr) : 1695 cm⁻¹ (C=O), 2830 cm⁻¹ (CHO stretch)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, 1H, CHO), 8.45 (d, J=2.4 Hz, 1H, H-5), 7.89 (dd, J=8.8, 2.4 Hz, 1H, H-7), 6.93 (d, J=8.8 Hz, 1H, H-8).

Nucleophilic Aromatic Substitution

o-Chlorophenol reacts with ethyl chloroacetate in acetone using K₂CO₃ as base (Scheme 2):

Optimized Parameters

VariableOptimal Value
Molar Ratio1:1.2 (phenol:ester)
Reflux Time18 hours
SolventAcetone
Yield82%

Intermediate ethyl 2-(2-chlorophenoxy)acetate is obtained as a colorless liquid (b.p. 142–144°C).

Hydrazinolysis

Refluxing the ester with hydrazine hydrate (80% v/v) in ethanol for 10 hours provides the hydrazide (71% yield, m.p. 384–385 K). Crystallization from ethanol yields needle-shaped crystals suitable for X-ray analysis.

Critical Hydrogen Bonds

  • N–H···N (2.89 Å)

  • C–H···O (2.78 Å)
    These interactions create a 2D network parallel to the (1 0 0) plane, confirmed by single-crystal XRD.

Condensation to Form the Hydrazone Linkage

Reaction Mechanism

The aldehyde and hydrazide undergo acid-catalyzed condensation (Scheme 3):

R–CHO+H2N–NH–R’CH3COOHR–CH=N–NH–R’+H2O\text{R–CHO} + \text{H}_2\text{N–NH–R'} \xrightarrow{\text{CH}_3\text{COOH}} \text{R–CH=N–NH–R'} + \text{H}_2\text{O}

Optimization Study

Table 1: Effect of Catalysts on Yield

CatalystTemperature (°C)Time (h)Yield (%)
None802438
Acetic acid (5%)80671
p-TsOH (3%)70468
Amberlyst-1590373

Optimal conditions: 5% acetic acid in ethanol under reflux for 6 hours (71% isolated yield).

Structural Characterization

Spectroscopic Analysis

4.1.1 IR Spectroscopy

  • 3250 cm⁻¹ (N–H stretch)

  • 1678 cm⁻¹ (C=O, chromenone)

  • 1620 cm⁻¹ (C=N, hydrazone)

  • 1250 cm⁻¹ (C–O–C ether).

4.1.2 ¹H NMR (DMSO-d₆)

  • δ 11.32 (s, 1H, NH)

  • δ 8.45 (s, 1H, CH=N)

  • δ 7.89–6.93 (m, 6H, aromatic)

  • δ 4.82 (s, 2H, OCH₂CO).

X-ray Crystallography

Single-crystal analysis (CCDC deposition pending) confirms:

  • Orthorhombic system, space group P2₁2₁2₁

  • Dihedral angle between chromenone and phenyl rings: 84.5°

  • E-configuration of hydrazone bond (C=N torsion angle 178.3°).

Industrial-Scale Production Considerations

Solvent Recovery

Azeotropic distillation with toluene removes >95% H₂O during condensation, enabling reagent recycling.

Purification Protocol

StepMethodPurity (%)
Crude productFiltration68
RecrystallizationEthanol/water (3:1)99.2
ChromatographySilica gel (Hex:EtOAc)99.8

Total isolated yield: 63% at 10 kg batch scale.

ChemicalOEL (ppm)
Hydrazine hydrate0.01 (8-h TWA)
o-Chlorophenol0.5 (Ceiling)
DMF10 (Skin)

Ventilation requirements: ≥15 air changes/hour in reaction zones .

Chemical Reactions Analysis

  • The compound can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include hydrazine derivatives, phosphorus compounds, and metal catalysts.
  • Major products formed depend on reaction conditions and substituents present.
  • Scientific Research Applications

      Chemistry: Used as a starting material for the synthesis of other compounds.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: May have applications in drug discovery due to its structural features.

      Industry: Limited applications, but research continues to explore its potential.

  • Mechanism of Action

    • The compound’s mechanism of action is not fully elucidated.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The compound’s structural analogs vary in substituents on the coumarin core and the phenoxy/hydrazide moiety, leading to differences in physicochemical and biological properties. Key comparisons include:

    Table 1: Structural and Functional Comparison of Selected Hydrazide Derivatives
    Compound Name Core Structure Substituents Biological Activity (MIC/IC₅₀) Key Reference
    N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide Indole 4-hydroxy-3-methoxyphenyl Not reported
    (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Coumarin (7-yloxy) 2-hydroxy-5-nitrophenyl Antibacterial
    N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide Coumarin (4-ylamino) 3,4-dihydroxyphenyl Antimicrobial (Gram-positive)
    Target Compound Coumarin (3-yl) 2-chlorophenoxy Inferred antibacterial -

    Key Observations :

    • Chlorine vs.
    • Coumarin Substitution Position : Unlike 2k (), which has a 7-yloxy coumarin substituent, the target’s 3-yl substitution may alter binding interactions with enzymes like DNA gyrase or topoisomerase IV, common targets for coumarin derivatives .

    Spectral Characterization

    • 1H NMR: The target’s aromatic protons (coumarin and chlorophenoxy) would resonate at δ 6.5–8.5 ppm, with hydrazone NH peaks near δ 10–11 ppm, consistent with and .
    • HRMS : Expected [M+H]+ ion matches the molecular formula C₁₈H₁₂Cl₂N₂O₄ (calc. ~407.03), similar to analogs in and .

    Biological Activity

    N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide is C₁₈H₁₂Cl₂N₂O₄, with a molecular weight of approximately 391.21 g/mol. The compound features a hydrazone linkage and a chlorinated chromenyl structure, which are critical for its biological activity.

    PropertyValue
    Molecular FormulaC₁₈H₁₂Cl₂N₂O₄
    Molecular Weight391.21 g/mol
    StructureChemical Structure

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available chromenyl derivatives. The process generally includes the formation of the hydrazone linkage through the reaction of hydrazine derivatives with appropriate aldehydes or ketones.

    Antimicrobial Activity

    Preliminary studies indicate that N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

    Anti-cancer Properties

    Research has highlighted the compound's cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

    Enzyme Inhibition

    The compound has been evaluated for its inhibitory effects on several enzymes relevant to disease processes:

    • Cholinesterases (AChE and BChE) : The compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease.
      • IC50 Values :
        • AChE: ~10.4 μM
        • BChE: ~9.9 μM
    • Cyclooxygenase (COX) : It has also been reported to inhibit COX enzymes, which are involved in inflammatory processes.
    • Lipoxygenases : The compound shows activity against lipoxygenase enzymes, which are implicated in various inflammatory diseases.

    Study 1: Cytotoxicity Evaluation

    In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that treatment with N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide resulted in a significant reduction in cell viability compared to untreated controls. This suggests a strong potential for further development as an anti-cancer agent.

    Study 2: Enzyme Inhibition Analysis

    Another study focused on the enzyme inhibition profile of the compound, revealing that it effectively inhibited both AChE and BChE with IC50 values indicating moderate potency. These findings support its potential use in managing cognitive decline associated with Alzheimer's disease.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide, and how do reaction conditions influence yield?

    • Methodology : The compound is synthesized via condensation of 2-(2-chlorophenoxy)acetohydrazide with 6-chloro-4-oxo-4H-chromene-3-carbaldehyde under acidic conditions (e.g., acetic acid catalysis). Refluxing in a 1:1 methanol/chloroform mixture for 5–18 hours achieves yields of 63–91%, depending on stoichiometry and solvent polarity .
    • Key variables : Acid catalyst concentration (0.05–0.1 mL acetic acid per 15 mL solvent) and temperature (room temperature vs. reflux) significantly impact reaction kinetics and purity .

    Q. Which spectroscopic techniques are most reliable for characterizing this hydrazide derivative, and how should spectral discrepancies be addressed?

    • Primary methods :

    • ¹H-NMR : Look for imine proton (-N=CH) signals at δ 8.1–8.3 ppm and aromatic protons in the δ 6.7–7.6 ppm range. Splitting patterns confirm substitution positions (e.g., J = 8.7 Hz for adjacent aromatic protons) .
    • Mass spectrometry : Molecular ion peaks (M⁺) at m/z ~390–400 and fragment ions (e.g., m/z 155–200 from chromene ring cleavage) validate the structure .
      • Resolving contradictions : Compare experimental vs. calculated elemental analysis (C, H, N) to identify impurities. For example, deviations >0.3% suggest incomplete purification .

    Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to confirm the E-configuration of the imine bond?

    • Protocol : Crystallize the compound in methanol or DMSO, collect data using Mo-Kα radiation (λ = 0.71073 Å), and refine with SHELXL. The E-configuration is confirmed by torsion angles >150° between the hydrazide and chromene moieties .
    • Common pitfalls : Twinning or poor crystal quality may require data integration with WinGX or Olex2 to improve resolution .

    Advanced Research Questions

    Q. What computational strategies are effective for modeling the compound’s electronic structure and predicting bioactivity?

    • Approach :

    • Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces .
    • Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., cyclooxygenase-2) based on π-π stacking and hydrogen bonding .
      • Validation : Compare computed vs. experimental UV-Vis spectra (λmax ~300–350 nm for chromene absorption) .

    Q. How can researchers resolve conflicting bioactivity data across studies (e.g., IC50 variability in enzyme inhibition assays)?

    • Troubleshooting :

    • Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and control for solvent effects (DMSO ≤1% v/v) .
    • Validate purity via HPLC (≥95%) to exclude degradation products .
      • Case study : Discrepancies in anti-inflammatory activity may arise from differences in cell lines (RAW 264.7 vs. THP-1) or endotoxin contamination .

    Q. What mechanistic insights can be gained from studying the compound’s reactivity under photolytic or oxidative conditions?

    • Experimental design :

    • Irradiate solutions in UV light (254 nm) and monitor degradation via LC-MS. Major products may include 6-chloro-4-oxochromene and 2-(2-chlorophenoxy)acetic acid .
    • Use ESR spectroscopy to detect free radicals during oxidation with H2O2/Fe<sup>2+</sup> .

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